2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)propanamide
Overview
Description
2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)propanamide is a synthetic organic compound with the molecular formula C10H8ClF2NO3. It is characterized by the presence of a chloro group, difluoro groups, and a benzodioxole moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound interacts with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)propanamide typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with a suitable chloro-propanamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid or ketone .
Scientific Research Applications
2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide
- 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)benzamide
Uniqueness
2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
IUPAC Name |
2-chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2NO3/c1-5(11)9(15)14-6-2-3-7-8(4-6)17-10(12,13)16-7/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJRVSZXCMJVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC(O2)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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